molecular formula C4H4ClN3O2 B3022027 4-Chloro-3-methyl-5-nitro-1H-pyrazole CAS No. 400753-12-0

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3022027
CAS No.: 400753-12-0
M. Wt: 161.55
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H4ClN3O2 and a molecular weight of 161.55 . It is a white solid and its IUPAC name is 5-chloro-3-methyl-4-nitro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The InChI code for this compound is 1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3, (H,6,7) .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 161.55 . The compound’s storage temperature is recommended to be at 0-8°C .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

4-Chloro-3-methyl-5-nitro-1H-pyrazole serves as a precursor in the synthesis of various chemically significant compounds. For instance, the reaction of 5-chloro-4-nitro-1H-pyrazoles with arylsulfonyl-, cyano-, and acetylacetic acid esters in the presence of potassium carbonate results in the formation of substituted 4-nitropyrazoles, which are considered promising for the preparation of other functionalized pyrazole derivatives and bicyclic ensembles (Savosik et al., 2006). These derivatives find applications in various fields of chemistry, including medicinal and agricultural chemistry.

Structural Analysis and Crystallography

The compound also plays a role in structural analysis and crystallography studies. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of this compound, was determined using X-ray diffraction. This analysis provides insights into the molecular and supramolecular structures of pyrazole derivatives, which is crucial for understanding their chemical behavior and interactions (Xu & Shi, 2011).

Pharmacological Research

In pharmacological research, derivatives of this compound have been synthesized and evaluated for their biological activities. A notable study involved the synthesis of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles bearing different substituents, which were assessed for their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Certain compounds showed significant antimalarial activity against Plasmodium falciparum, highlighting the potential of this compound derivatives in drug development (Zapol’skii et al., 2022).

Fungicidal Properties

Additionally, the fungicidal properties of certain pyrazole derivatives have been investigated, demonstrating potential agricultural applications. One study synthesized 2-alkyl (alkylthio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) and evaluated their fungicidal activity against rice sheath blight, a major disease affecting rice crops. Some compounds exhibited high fungicidal activity, suggesting their usefulness in managing agricultural pests and diseases (Chen et al., 2000).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, H351 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is the abscission zone (AZ) in plants, specifically in ‘Valencia’ sweet oranges . The AZ is a narrow zone of anatomically distinct cells that are responsible for the shedding of vegetative and reproductive parts during various developmental stages of a plant’s life cycle .

Mode of Action

CMNP interacts with its target by inducing oxidative stress in the AZ . This oxidative stress triggers a series of biochemical reactions that eventually lead to the abscission of the fruit from the tree .

Biochemical Pathways

The oxidative stress induced by CMNP affects several biochemical pathways. One of the key affected pathways involves the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide radicals (O·−) . The activity of several enzymes, including superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), peroxidase (POD), and lipoxygenase (LOX), is also altered . These enzymes play crucial roles in managing oxidative stress and regulating the levels of ROS .

Pharmacokinetics

It’s known that cmnp is applied directly to the plants in the form of a spray, suggesting that it is absorbed through the plant’s surface .

Result of Action

The result of CMNP’s action is the abscission of the fruit from the tree. This is achieved through the induction of oxidative stress, which triggers a series of biochemical reactions leading to changes in the structure and function of the AZ . The activity of several enzymes is altered, affecting the levels of ROS and leading to changes in the cell wall lignification and sensitivity to ethylene .

Action Environment

The action of CMNP can be influenced by various environmental factors. It’s worth noting that the application of CMNP is done in a controlled manner, ensuring that the compound reaches its target effectively .

Properties

IUPAC Name

4-chloro-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMXEGIHGSLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344197
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-26-3
Record name 4-Chloro-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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